molecular formula C29H21Br2N3O4S B11556929 2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11556929
M. Wt: 667.4 g/mol
InChI Key: LBONZWZOOFMILB-NKNZXHOOSA-N
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Description

2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine atoms, a phenylformamido group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE typically involves multiple steps, including the bromination of a precursor compound, followed by the introduction of the phenylformamido and thiophene groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism of action would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE include other brominated phenylformamido derivatives and thiophene-containing compounds.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C29H21Br2N3O4S

Molecular Weight

667.4 g/mol

IUPAC Name

[2-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]-4,6-dibromophenyl] 3-methylbenzoate

InChI

InChI=1S/C29H21Br2N3O4S/c1-18-7-5-10-20(13-18)29(37)38-26-21(14-22(30)15-24(26)31)17-32-34-28(36)25(16-23-11-6-12-39-23)33-27(35)19-8-3-2-4-9-19/h2-17H,1H3,(H,33,35)(H,34,36)/b25-16+,32-17+

InChI Key

LBONZWZOOFMILB-NKNZXHOOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)/C(=C\C3=CC=CS3)/NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C(=CC3=CC=CS3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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